molecular formula C13H18O B8078681 Hept-6-enoxybenzene

Hept-6-enoxybenzene

Cat. No.: B8078681
M. Wt: 190.28 g/mol
InChI Key: BJKPBNQGNCCFAZ-UHFFFAOYSA-N
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Description

Hept-6-enoxybenzene is an organic compound characterized by the presence of a benzene ring attached to a hept-6-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-enoxybenzene can be synthesized through several methods. One common approach involves the reaction of hept-6-enol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Catalysts such as palladium on carbon may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Hept-6-enoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound to hept-6-enoxycyclohexane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Hept-6-enoic acid.

    Reduction: Hept-6-enoxycyclohexane.

    Substitution: Brominated derivatives of this compound.

Scientific Research Applications

Hept-6-enoxybenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hept-6-enoxybenzene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, hydrogen atoms are added to the molecule, resulting in the saturation of the double bond. Substitution reactions involve the attack of electrophiles on the benzene ring, leading to the formation of new covalent bonds.

Comparison with Similar Compounds

  • Hept-6-enoic acid
  • Hept-6-enol
  • Hept-6-enoxycyclohexane

Properties

IUPAC Name

hept-6-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPBNQGNCCFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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